molecular formula C17H20 B8668107 2-Methyl-4'-tert-butylbiphenyl CAS No. 247940-08-5

2-Methyl-4'-tert-butylbiphenyl

Cat. No. B8668107
M. Wt: 224.34 g/mol
InChI Key: RWAGEVSYASTPFD-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-tert-butylbromobenzene (220 mg, 1.03 mmol) reacted with 2-methylphenylboronic acid (178 mg, 1.31 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (424 mg, mmol) in toluene at 80° C. to give the title compound (223 mg, 97%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.49 (d, 2H, J=8.4 Hz), 7.34-7.30 (m, 6H), 2.36 (s, 3H), 1.44 (s, 9H). 13C{1H}-NMR (125 MHz, CDCl3): δ 149.50, 141.79, 138.88, 135.42, 130.26, 129.88, 128.81, 127.00, 125.69, 124.92, 34.51, 31.42, 20.58. GC/MS(EI): m/z (M+). Anal. Calcd for C17H20: C, 91.01; H, 8.99. Found: C, 90.72; H, 8.88.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
424 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)Br
Name
Quantity
178 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
K3PO4
Quantity
424 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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